Bocaminooxyacetamide-PEG2-Azido
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Overview
Description
Bocaminooxyacetamide-PEG2-Azido is a cleavable two-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker used in synthesizing antibody-drug conjugates. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with alkyne-containing molecules and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bocaminooxyacetamide-PEG2-Azido is synthesized through a series of chemical reactions involving the incorporation of PEG units and azide groups. The synthesis typically involves the following steps:
Protection of aminooxyacetamide: The aminooxyacetamide is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The protected aminooxyacetamide is then reacted with PEG2 units to form Bocaminooxyacetamide-PEG2.
Azidation: The final step involves introducing the azide group to the PEGylated compound, resulting in this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Bocaminooxyacetamide-PEG2-Azido undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Requires a copper catalyst and alkyne-containing molecules.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are stable and can be used in various applications, including the synthesis of antibody-drug conjugates .
Scientific Research Applications
Bocaminooxyacetamide-PEG2-Azido has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for synthesizing complex molecules.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized materials and nanotechnology .
Mechanism of Action
Bocaminooxyacetamide-PEG2-Azido exerts its effects through click chemistry reactions. The azide group in the compound reacts with alkyne-containing molecules or DBCO/BCN groups to form stable cycloaddition products. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based linker used in antibody-drug conjugates.
DSG Crosslinker: A cleavable linker used for synthesizing antibody-drug conjugates.
SMCC: A bifunctional protein crosslinker used in bioconjugation
Uniqueness
Bocaminooxyacetamide-PEG2-Azido is unique due to its cleavable nature and the presence of two PEG units, which enhance its solubility and stability. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O6/c1-13(2,3)24-12(20)17-23-10-11(19)15-4-6-21-8-9-22-7-5-16-18-14/h4-10H2,1-3H3,(H,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWLUIYDCUYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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